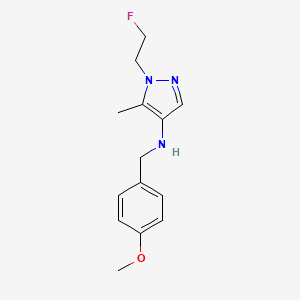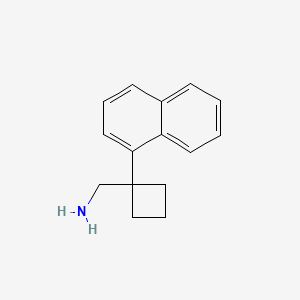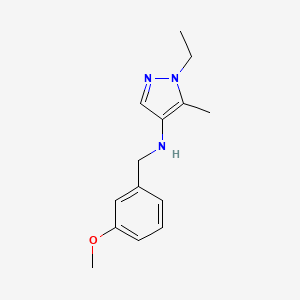
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine is an organic compound that features both a pyrazole and a furan ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan derivative reacts with a suitable electrophile.
Final Assembly: The final step involves the coupling of the pyrazole and furan moieties through a methanamine linker, often using reductive amination or similar methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine: Lacks the dimethyl substitution on the pyrazole ring.
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)methanamine: Contains a thiophene ring instead of a furan ring.
Uniqueness
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine is unique due to the specific combination of the pyrazole and furan rings, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-9-10(7-13-14(9)2)6-12-8-11-4-3-5-15-11/h3-5,7,12H,6,8H2,1-2H3 |
Clé InChI |
CTNJNJXJIDHPGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)CNCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11742939.png)


![N-[(4-ethoxyphenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11742960.png)

![1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742982.png)
![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742986.png)



![1-(2-fluoroethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743015.png)
![1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride](/img/structure/B11743017.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743019.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743023.png)
